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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzaldehyde

Cat. No.: B1283374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 3-
Amino-4-methoxybenzaldehyde (C₈H₉NO₂), a key aromatic building block in synthetic

chemistry and drug discovery. Due to the limited availability of published experimental spectra

for this specific molecule, this document focuses on predicted data based on established

spectroscopic principles and data from analogous compounds. The information herein serves

as a robust reference for the characterization and quality control of 3-Amino-4-
methoxybenzaldehyde in a laboratory setting.

Predicted Spectral Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-Amino-4-methoxybenzaldehyde. These

predictions are derived from the analysis of its chemical structure, which features an aldehyde,

a primary amine, and a methoxy group on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in a common deuterated solvent like

CDCl₃ would exhibit distinct signals for the aldehyde proton, the aromatic protons, the methoxy

protons, and the amine protons.
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Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment Notes

~9.8 Singlet (s) 1H Aldehyde (-CHO)

Expected to be

the most

downfield signal

due to the

deshielding

effect of the

carbonyl group.

~7.3-7.5 Multiplet (m) 2H
Aromatic (H-2,

H-6)

The protons

ortho and meta

to the aldehyde

group will show

complex splitting

patterns.

~6.9 Doublet (d) 1H Aromatic (H-5)

The proton ortho

to the methoxy

group will be

shifted upfield.

~4.5-5.5
Broad Singlet (br

s)
2H Amine (-NH₂)

The chemical

shift can vary

and the peak is

often broad.

Signal may

disappear upon

D₂O exchange.

~3.9 Singlet (s) 3H Methoxy (-OCH₃)

A characteristic

singlet for the

methyl protons of

the methoxy

group.

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum would show eight distinct signals

corresponding to the eight carbon atoms in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment Notes

~190 C=O (Aldehyde)
The carbonyl carbon is

significantly deshielded.

~150-155 C-O (Aromatic)
The carbon atom attached to

the methoxy group.

~145-150 C-N (Aromatic)
The carbon atom attached to

the amino group.

~125-130 C-CHO (Aromatic)
The carbon atom to which the

aldehyde group is attached.

~120-125 CH (Aromatic) Aromatic methine carbons.

~110-115 CH (Aromatic) Aromatic methine carbons.

~108-112 CH (Aromatic) Aromatic methine carbons.

~55-60 -OCH₃ (Methoxy)
The carbon of the methoxy

group.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-4-methoxybenzaldehyde would display characteristic absorption

bands corresponding to its functional groups. Primary and secondary amines can be identified

by a characteristic N–H stretching absorption in the 3300 to 3500 cm–1 range of the IR

spectrum[1]. Primary amines typically show two bands in this region due to symmetric and

asymmetric stretching[2][3].
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Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode

3450-3300 Medium N-H (Amine)

Asymmetric and

symmetric stretching

(two bands expected

for a primary amine)

3100-3000 Medium-Weak C-H (Aromatic) Stretching

2950-2850 Medium-Weak C-H (Aldehyde) Stretching

~1700 Strong C=O (Aldehyde) Stretching

1620-1580 Medium N-H (Amine) Bending (scissoring)

1600-1450 Medium-Strong C=C (Aromatic) Ring stretching

1300-1200 Strong C-O (Aryl ether) Asymmetric stretching

1100-1000 Medium C-O (Aryl ether) Symmetric stretching

~850-750 Strong C-H (Aromatic) Out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of

molecules[4]. The mass spectrum of 3-Amino-4-methoxybenzaldehyde would show the

molecular ion peak and characteristic fragmentation patterns. The molecular formula is

C₈H₉NO₂ with a monoisotopic mass of 151.0633 Da[5].

m/z (mass-to-charge ratio) Ion Notes

151 [M]⁺ Molecular ion peak.

150 [M-H]⁺
Loss of a hydrogen atom from

the aldehyde.

122 [M-CHO]⁺ Loss of the formyl radical.

108 [M-CHO-CH₂]⁺
Subsequent loss of a

methylene group.
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Experimental Protocols
The following are general methodologies for acquiring the spectral data for a compound such

as 3-Amino-4-methoxybenzaldehyde.

NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality NMR data[6].

Sample Preparation:

Weigh approximately 5-10 mg of the 3-Amino-4-methoxybenzaldehyde sample.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

clean vial.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to ensure homogeneity for sharp peaks.

Data Acquisition:

Set appropriate acquisition parameters, including pulse angle (typically 30° or 45°),

acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Data Processing:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1283374?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Substituted_Benzaldehyde_NMR_Spectra_A_Guide_for_Researchers.pdf
https://www.benchchem.com/product/b1283374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS peak at 0 ppm.

Integrate the peaks to determine the relative number of protons.

Analyze the splitting patterns and measure coupling constants (J) in Hertz (Hz).

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid 3-Amino-4-methoxybenzaldehyde sample with dry

potassium bromide (KBr) powder in a mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Place the KBr pellet in the sample holder of the IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder and subtract it from the

sample spectrum.

Mass Spectrometry
The sample molecules are introduced into the gas phase in a vacuum and then ionized[7].

Sample Preparation:

Dissolve a small amount of the 3-Amino-4-methoxybenzaldehyde sample in a volatile

organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Further dilute the solution to a final concentration suitable for the instrument, typically in

the µg/mL to ng/mL range.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1283374?utm_src=pdf-body
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/product/b1283374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization:

Utilize an appropriate ionization technique. Electron Impact (EI) is a common method

where a high-energy electron beam is used to ionize the sample molecules, often leading

to fragmentation[7]. Electrospray Ionization (ESI) is a softer technique often used for less

volatile or thermally fragile molecules.

Mass Analysis:

The generated ions are accelerated and separated based on their mass-to-charge ratio by

a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 3-Amino-4-methoxybenzaldehyde.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

3-Amino-4-methoxybenzaldehyde

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

Structure Elucidation Purity Assessment
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 3-Amino-4-
methoxybenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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